molecular formula C18H11F3N2O B2793554 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline CAS No. 478032-24-5

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline

Cat. No.: B2793554
CAS No.: 478032-24-5
M. Wt: 328.294
InChI Key: XWWPLYURYQUOMC-UHFFFAOYSA-N
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Description

“4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline” is a chemical compound used in scientific research. It has a molecular formula of C18H11F3N2O , and its unique properties make it valuable for studying various fields like pharmacology and organic chemistry.


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been accomplished using various methods . One approach involves intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . A Fe-catalyzed method has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[1,2-a]quinoxaline core with a trifluoromethylphenoxy group at the 4-position . The average mass of the molecule is 328.288 Da, and the monoisotopic mass is 328.082336 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H11F3N2O and an average mass of 328.288 Da .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)12-5-3-6-13(11-12)24-17-16-9-4-10-23(16)15-8-2-1-7-14(15)22-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPLYURYQUOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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